3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical applications. It is classified under imidazole derivatives, which are known for their diverse biological activities. The compound's systematic name is 1-ethyl-1H-imidazole-5-carboxylic acid hydrochloride, and it is recognized by the Chemical Abstracts Service number 1185297-91-9. This compound has garnered attention due to its potential therapeutic uses, particularly in the development of anti-tuberculosis agents and other pharmaceuticals.
The primary sources of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride include synthetic routes developed in laboratory settings. Research articles and patents detail various synthesis methods, highlighting its importance in drug development and chemical research.
3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride belongs to the class of imidazole carboxylic acids. Imidazole compounds are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions, which contributes to their biological activity.
The synthesis of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride can be achieved through several methods, predominantly involving the reaction of imidazole derivatives with carboxylic acids or their derivatives.
The molecular structure of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride features:
The chemical reactivity of 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride includes:
Reactions involving this compound typically require careful control of temperature and pH to optimize yields and minimize side reactions. The use of catalysts may also be beneficial in specific transformations.
The mechanism of action for compounds like 3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride often involves:
Research indicates that such compounds can exhibit anti-tubercular activity by inhibiting specific enzymes critical for bacterial survival .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize this compound .
3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride has several applications in scientific research:
Imidazole, a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions, has evolved into a privileged scaffold in drug discovery due to its versatile hydrogen-bonding capabilities, aromatic character, and bioavailability. Early medicinal applications leveraged imidazole’s presence in endogenous biomolecules like histidine and histamine. Over decades, systematic derivatization has yielded clinically significant agents spanning antifungal (e.g., ketoconazole), anticancer (e.g., dacarbazine), and antihypertensive (e.g., losartan) domains [9]. The scaffold’s ability to engage in diverse binding interactions—particularly through its N3 nitrogen (hydrogen bond acceptor) and C2 hydrogen (hydrogen bond donor)—enables targeted modulation of enzymes and receptors. This adaptability has cemented imidazole as a cornerstone in kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and metalloenzyme inhibitors, driving continuous exploration of novel derivatives [9] [4].
3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride (CAS: 1185297-91-9, MW: 176.6, Formula: C₆H₉ClN₂O₂) serves as a specialized building block for N3-alkylated imidazole carboxylates. Its molecular structure features a fixed ethyl group at the imidazole ring’s N1 position and a carboxylic acid at C4, rendered water-soluble and crystalline via hydrochloride salt formation. This synthon’s significance stems from three key attributes:
Notably, its structural similarity to intermediates in imidazotetrazine prodrug synthesis (e.g., temozolomide precursors) underscores its potential, though the 3-ethyl analogue itself demonstrated therapeutic inactivity in early anticancer screens compared to active 3-methyl (temozolomide) and 3-(2-chloroethyl) (mitozolomide) derivatives [4].
Table 1: Early Anticancer Screening of Imidazotetrazine Analogues [4]
R Group | Compound Designation | Optimal Dose (mg/kg/day) | T/C % (Treated vs. Control Tumor Growth) |
---|---|---|---|
CH₃ | Temozolomide (TMZ) | 80 | 154 |
(CH₂)₂Cl | Mitozolomide (MTZ) | 16 | 302 |
CH₂CH₃ | ETZ | 640 | 111 |
(CH₂)₂OCH₃ | - | 320 | 98 |
The 3-ethyl-3H-imidazole-4-carboxylic acid scaffold exemplifies broader trends in imidazole functionalization critical for drug design:
The hydrochloride salt further enhances crystallinity, simplifying purification—a critical factor in industrial-scale synthesis. This contrasts with neutral imidazole carboxylic acids, which may exhibit polymorphism or hydration issues [3] [6].
3-Ethyl-3H-imidazole-4-carboxylic acid hydrochloride has enabled diverse bioactive molecule designs:
Table 2: Key Bioactive Derivatives Utilizing Imidazole-4-Carboxylate Motifs
Application | Representative Structure | Key Features Enabled by Scaffold |
---|---|---|
HO-1 Inhibition [7] | Indole-imidazole-4-carboxamide hybrids | Fe²⁺ chelation, hydrophobic pocket occupancy |
mGluR5a Antagonism [1] | 3,5-Dimethyl-3H-imidazole-4-carboxylic acid | Ionic binding, metabolic stability |
ARB Therapy [1] | Olmesartan (imidazole-5-carboxylic acid derivative) | Bioisosteric replacement for tetrazole |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: